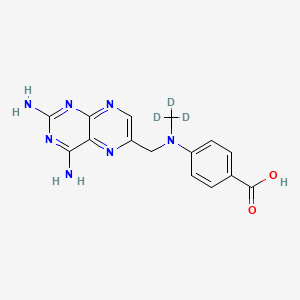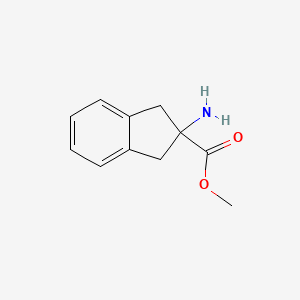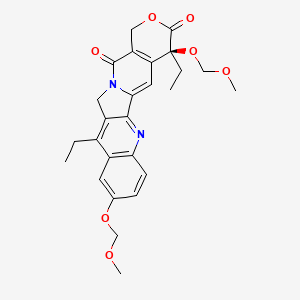![molecular formula C12H13N5 B588356 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 CAS No. 1794759-37-7](/img/new.no-structure.jpg)
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterated derivative of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterium labeling helps in the study of metabolic pathways and the identification of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several scientific research applications, including:
Proteomics: Used in the identification and quantification of proteins in complex biological samples.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of drugs and other compounds.
Biochemical Research: Used as a tool in studying enzyme mechanisms and protein interactions.
Pharmaceutical Research:
Wirkmechanismus
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its metabolic fate and interactions with proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine: The non-deuterated parent compound.
Deuterated Analogues: Other deuterated derivatives of imidazoquinoxaline compounds.
Uniqueness
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is unique due to its deuterium labeling, which provides distinct advantages in biochemical research. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies, making it a valuable tool in proteomics and pharmaceutical research.
Eigenschaften
CAS-Nummer |
1794759-37-7 |
|---|---|
Molekularformel |
C12H13N5 |
Molekulargewicht |
230.289 |
IUPAC-Name |
6,7-dimethyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)/i3D3 |
InChI-Schlüssel |
GLLXPOZOEKDRLU-HPRDVNIFSA-N |
SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


